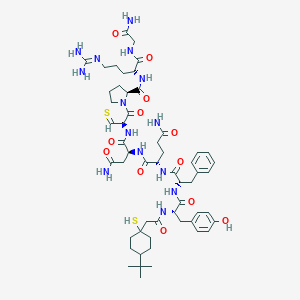
Bcadavp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin, also known as antidiuretic hormone, plays a crucial role in regulating water balance in the body by promoting water reabsorption in the kidneys. Argipressin is designed to mimic the effects of vasopressin and is used in various medical and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.
Peptide Bond Formation: The formation of peptide bonds between amino acids is achieved using coupling reagents such as carbodiimides.
Deprotection and Purification: After the desired peptide sequence is formed, the protecting groups are removed, and the compound is purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
Industrial production of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves scaling up the synthetic routes to produce large quantities of the compound. This requires optimization of reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating water balance and its effects on cellular signaling pathways.
Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, exerts its effects by binding to vasopressin receptors (V1 and V2) in the body. The binding to V1 receptors leads to vasoconstriction, which increases blood pressure, while binding to V2 receptors promotes water reabsorption in the kidneys. These actions help regulate blood pressure and water balance in the body.
類似化合物との比較
Similar Compounds
Vasopressin: The natural hormone with similar functions.
Desmopressin: A synthetic analog with a longer duration of action.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties.
Uniqueness
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to natural vasopressin. These modifications also allow for targeted therapeutic applications and improved pharmacokinetic properties.
特性
CAS番号 |
119617-72-0 |
|---|---|
分子式 |
C55H80N14O12S2 |
分子量 |
1193.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
InChIキー |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
異性体SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
正規SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Key on ui other cas no. |
119617-72-0 |
配列 |
YFQNXPRG |
同義語 |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















